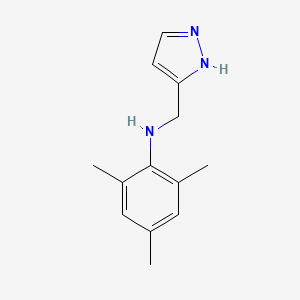
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline, also known as TPMA, is a chemical compound that has been widely used in scientific research. TPMA is a pyrazole-based ligand that has been shown to have a variety of biological and biochemical effects.
Mécanisme D'action
The mechanism of action of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, it is believed that 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline binds to metal ions through its pyrazole and aniline groups. The binding of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline to metal ions can result in changes in the electronic properties of the metal ion, which can affect its biological activity.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of copper(II)-dependent enzymes, such as tyrosinase and dopamine β-hydroxylase. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to induce apoptosis in cancer cells by inhibiting the activity of copper(II)-dependent enzymes involved in the regulation of oxidative stress. In addition, 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments is its high affinity for copper(II) ions, which makes it useful in the study of copper(II)-binding proteins. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline. One direction is the development of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline-based fluorescent probes for the detection of copper(II) ions in biological samples. Another direction is the synthesis of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline-based metal-organic frameworks with specific properties for drug delivery. Additionally, the study of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline's effects on copper(II)-dependent enzymes and its potential use in cancer therapy is an area of ongoing research.
Méthodes De Synthèse
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline can be synthesized using a variety of methods. One common method involves the reaction of 2,4,6-trimethylphenyl isocyanate with 5-aminopyrazole in the presence of a catalyst. This reaction results in the formation of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline as a yellow solid. Other methods include the reaction of 2,4,6-trimethylaniline with 5-bromo-1H-pyrazole or the reaction of 2,4,6-trimethylphenyl isocyanate with 5-aminopyrazole in the presence of a base.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been widely used in scientific research as a ligand for various metal ions. It has been shown to have a high affinity for copper(II) ions, which makes it useful in the study of copper(II)-binding proteins. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has also been used as a fluorescent probe for the detection of copper(II) ions in biological samples. In addition, 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-6-10(2)13(11(3)7-9)14-8-12-4-5-15-16-12/h4-7,14H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZJGFXXYCTGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-2,4,6-trimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)



![3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile](/img/structure/B7575521.png)
![N'-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575531.png)
![N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline](/img/structure/B7575537.png)

![N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B7575562.png)

![3-[[(3-Hydroxypyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575583.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575587.png)